molecular formula C7H6Br2N2O2 B2468556 4,6-Dibromo-2-methyl-3-nitroaniline CAS No. 117824-52-9

4,6-Dibromo-2-methyl-3-nitroaniline

Cat. No.: B2468556
CAS No.: 117824-52-9
M. Wt: 309.945
InChI Key: KJLPPTNJPAJNMQ-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) and its Derivatives in Fine Chemical Synthesis

Aniline and its derivatives are of paramount importance in the fine chemical industry. They serve as versatile precursors for a multitude of products, including dyes, polymers, agrochemicals, and pharmaceuticals. The amino group of aniline can be readily modified, and the aromatic ring is susceptible to electrophilic substitution, making it a highly adaptable building block in organic synthesis. The production of isocyanates from anilines is a key step in the manufacture of polyurethanes, which have widespread applications. Furthermore, the derivatization of aniline is crucial for creating antioxidants and vulcanization accelerators used in the rubber industry.

Overview of Substituted Nitroanilines and Their Research Relevance

Within the broad class of aniline derivatives, substituted nitroanilines are a significant subclass with considerable research relevance. The presence of a nitro group, a strong electron-withdrawing group, profoundly influences the chemical properties of the aniline ring, making these compounds valuable intermediates in multi-step syntheses. Halogenated nitroanilines, in particular, are extensively used as starting materials for the synthesis of dyes and pigments. The combination of nitro and halogen substituents provides multiple reactive sites, allowing for diverse chemical transformations. For instance, 2,6-dibromo-4-nitroaniline (B165464) is a well-documented precursor in the synthesis of blue disperse dyes and has been utilized in the preparation of compounds with potential pharmaceutical applications. sigmaaldrich.com

Structural Specificity of 4,6-Dibromo-2-methyl-3-nitroaniline within the Halogenated Nitroaniline Class

This compound is a specific isomer within the family of halogenated nitroanilines. Its structure is defined by the precise arrangement of two bromine atoms, a methyl group, and a nitro group on the aniline ring. This particular substitution pattern distinguishes it from its isomers and is expected to impart unique chemical and physical properties. The electronic effects of the electron-withdrawing bromine and nitro groups, combined with the electron-donating methyl group, create a distinct reactivity profile.

While specific research on this compound is limited in readily available scientific literature, its chemical properties can be inferred from its structure and compared with its more studied isomers. The following table provides a comparative overview of this compound and some of its isomers.

PropertyThis compound4,6-Dibromo-3-methyl-2-nitroaniline4-Bromo-2-methyl-6-nitroaniline2,6-Dibromo-4-nitroaniline
CAS Number 117824-52-9 oakwoodchemical.comcookechem.comabcr.comchemenu.comsynquestlabs.com1326310-78-4 myskinrecipes.com77811-44-0 sigmaaldrich.com827-94-1 sigmaaldrich.com
Molecular Formula C₇H₆Br₂N₂O₂ oakwoodchemical.comsynquestlabs.comC₇H₆Br₂N₂O₂ myskinrecipes.comC₇H₇BrN₂O₂ sigmaaldrich.comC₆H₄Br₂N₂O₂ sigmaaldrich.comnih.gov
Molecular Weight 309.95 g/mol oakwoodchemical.com309.95 g/mol myskinrecipes.com231.05 g/mol sigmaaldrich.com295.92 g/mol sigmaaldrich.comnih.gov
Purity 95% synquestlabs.com95% myskinrecipes.com97% sigmaaldrich.com≥97% sigmaaldrich.com
Melting Point Not availableNot available143-147 °C sigmaaldrich.com205-207 °C (lit.) sigmaaldrich.com

This table is generated based on available data from chemical suppliers and databases and is intended for informational purposes.

The structural arrangement of substituents in this compound likely influences its solubility, reactivity, and spectroscopic characteristics in ways that differ from its isomers. However, without dedicated studies, these differences remain largely theoretical.

Historical Context of the Compound's Emergence in Academic Literature

The historical emergence of many substituted anilines is closely tied to the development of the synthetic dye industry in the 19th century. The synthesis of various halogenated and nitrated aromatic compounds became a significant area of research as chemists sought to create new colors with improved properties.

While there is a rich history for the synthesis and application of many halogenated nitroanilines, specific documentation detailing the first synthesis or the emergence of this compound in academic literature is not prominent. The compound is listed in several chemical supplier catalogs, indicating its availability for research and development purposes. oakwoodchemical.comcookechem.comabcr.comchemenu.comsynquestlabs.com The synthesis of related compounds, such as 2,6-dibromo-4-nitroaniline, has been described in patents for the production of diazo salts used in dyeing processes. sigmaaldrich.com It is plausible that this compound was first synthesized as part of broader investigations into the properties and applications of various substituted anilines, but it has not received the same level of academic attention as some of its isomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-2-methyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-3-6(10)4(8)2-5(9)7(3)11(12)13/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLPPTNJPAJNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,6 Dibromo 2 Methyl 3 Nitroaniline

Direct Halogenation Strategies for Substituted Anilines

Direct halogenation of substituted anilines is a primary route for synthesizing brominated aniline (B41778) derivatives. ccspublishing.org.cn However, the high reactivity of the aniline ring often leads to a mixture of products, making regioselectivity a key challenge. ccspublishing.org.cnallen.in

Regioselective Bromination of Nitroaniline Precursors

The synthesis of 4,6-Dibromo-2-methyl-3-nitroaniline can be achieved through the regioselective bromination of 2-methyl-3-nitroaniline (B147196). The directing effects of the amino, methyl, and nitro groups on the aromatic ring play a crucial role in determining the position of bromination.

The conditions under which bromination occurs significantly impact the yield and selectivity of the desired product. Factors such as temperature and the solvent system used are critical variables that must be carefully controlled. For instance, in the bromination of some anilines, lower reaction temperatures can slow the release of the brominating agent, leading to a more controlled reaction. ccspublishing.org.cn Conversely, higher temperatures may not necessarily increase the yield and can result in a mixture of mono- and di-brominated products. ccspublishing.org.cn

The choice of solvent is also paramount. Polar solvents can influence the reactivity of the brominating agent and the substrate. lookchem.com For example, the use of a mixed solvent system like acetic acid and water can enhance the activity and chemoselectivity for the selective bromination of anilines. ccspublishing.org.cnccspublishing.org.cn In some cases, an aqueous acidic medium has been successfully employed for the dibromination of 4-nitroaniline (B120555), offering an organic solvent-free process. rsc.org

Table 1: Effect of Reaction Conditions on the Bromination of p-Nitroaniline google.com

EntrySulfuric Acid Conc.Brominating AgentOxidantTemperature (°C)Purity of 2,6-dibromo-4-nitroaniline (B165464) (%)
160%Bromine30% Hydrogen Peroxide20-2599.32
280%Bromine30% Hydrogen Peroxide50-5599.26
350%Sodium Bromide30% Hydrogen Peroxide60-7098.83

This table is generated based on data for a similar compound, 2,6-dibromo-4-nitroaniline, to illustrate the impact of reaction conditions.

Various catalysts and oxidants are employed to facilitate the regioselective bromination of anilines. Traditionally, liquid bromine is used, but its hazardous nature has led to the development of alternative methods. ccspublishing.org.cn These often involve the in-situ generation of the brominating species from bromide salts using an oxidant. researchgate.netresearchgate.net

Common oxidants include hydrogen peroxide, sodium persulfate, and bromate (B103136) salts. ccspublishing.org.cngoogle.comsci-hub.se For instance, a combination of potassium bromide and ZnAl-BrO3-LDHs (Layered Double Hydroxides) has been used for the selective oxidative bromination of anilines. ccspublishing.org.cn Copper sulfate (B86663) pentahydrate has also been shown to be an effective catalyst in the oxidative bromination of anilines using sodium bromide and sodium persulfate. sci-hub.se The choice of oxidant is critical, as strong oxidants can sometimes lead to a mixture of mono- and di-brominated products. ccspublishing.org.cn

Palladium catalysts have been developed for the meta-C–H bromination of aniline derivatives, offering a way to overcome the typical ortho/para selectivity. nih.govrsc.org

A significant challenge in the bromination of anilines is preventing polybromination, as the strong activating nature of the amino group makes the aromatic ring highly susceptible to multiple substitutions. allen.injapsr.in Several strategies have been developed to control this.

One common approach is the use of a protecting group for the amine functionality. Acetylation of the amino group to form an acetanilide (B955) deactivates the ring, allowing for more controlled bromination. allen.in The acetyl group can then be removed to yield the desired brominated aniline.

Another strategy involves the careful selection of the brominating agent and reaction conditions. ccspublishing.org.cnresearchgate.netresearchgate.net Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better selectivity compared to molecular bromine. nih.govresearchgate.net The use of specific solvent systems and catalysts, as discussed previously, also plays a crucial role in controlling the extent of bromination. ccspublishing.org.cnlookchem.com

Nitration Reactions on Brominated Toluidine Scaffolds

An alternative synthetic route to this compound involves the nitration of a pre-brominated toluidine scaffold, such as 3,5-dibromo-4-aminotoluene. In this approach, the bromination is performed first, followed by the introduction of the nitro group. The existing substituents on the ring will direct the incoming nitro group to the desired position.

The nitration of substituted anilines can be complex. Direct nitration of anilines with concentrated nitric and sulfuric acids can lead to oxidation and undesired products. allen.in Therefore, protection of the amino group, typically through acetylation, is often necessary before nitration to achieve a selective outcome. allen.inchegg.com

Multi-Step Synthesis Pathways Involving Protection and Deprotection Strategies

Multi-step synthesis provides a more controlled approach to constructing complex molecules like this compound. libretexts.org These pathways often involve the use of protecting groups to temporarily mask reactive functional groups and guide the regioselectivity of subsequent reactions.

For the synthesis of this compound, a plausible multi-step sequence could start from p-toluidine. The amino group would first be protected, for example, by acetylation to form N-acetyl-p-toluidine. This deactivates the ring and directs subsequent electrophilic substitution. The next step would be bromination, introducing two bromine atoms at the positions ortho to the amino group. This is followed by nitration, where the nitro group is introduced. Finally, deprotection of the amino group would yield the target molecule. This strategic use of protection and deprotection allows for precise control over the final structure of the substituted aniline. allen.inlibretexts.org

Acylation-Mediated Control of Amino Group Reactivity

The high reactivity of the amino group in aniline and its derivatives can lead to undesired side reactions during electrophilic substitution, such as bromination. youtube.comkhanacademy.org To achieve selective bromination at the desired positions, the reactivity of the amino group is often modulated through acylation. This strategy involves the temporary protection of the amino group as an amide, which deactivates the aromatic ring to a lesser extent than the free amino group and sterically hinders the ortho positions.

For instance, the acetylation of an aniline derivative can be achieved using acetic anhydride (B1165640) or acetyl chloride. google.com This protective step directs the incoming electrophiles, such as bromine, to the para and remaining ortho positions. After the desired substitution pattern is achieved, the acyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the amino group. This approach provides a powerful tool for controlling the regioselectivity of the reaction and preventing the formation of polybrominated byproducts. youtube.commdpi.com

Sequential Functionalization for Precise Substitution Patterns

Achieving the specific substitution pattern of this compound often necessitates a carefully planned sequence of functionalization reactions. The order in which the nitro and bromo groups are introduced onto the 2-methylaniline precursor is critical for obtaining the desired isomer.

One common strategy involves the nitration of a protected 2-methylaniline derivative, followed by selective bromination. The directing effects of the existing substituents (the protected amino group and the methyl group) guide the incoming nitro and bromo groups to their respective positions. For example, starting with o-toluidine (B26562) (2-methylaniline), acylation protects the amino group. Subsequent nitration, followed by controlled bromination, can lead to the desired 4,6-dibromo intermediate. The final step would be the deprotection of the amino group.

Conversely, another route could involve the initial bromination of the protected 2-methylaniline, followed by nitration. The success of this sequence depends on the directing effects of the bromine and the protected amino group. The choice between these sequential pathways is often determined by the availability of starting materials, reaction yields, and the ease of separation of isomers.

Green Chemistry Approaches in the Synthesis of Dibromonitroanilines

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. The synthesis of dibromonitroanilines is no exception, with researchers focusing on reducing the use of hazardous reagents and solvents.

Solvent-Free or Aqueous Medium Syntheses

A significant advancement in the green synthesis of brominated anilines is the move away from traditional, often toxic, organic solvents. rsc.org Research has demonstrated the feasibility of conducting these reactions in either a solvent-free environment or in an aqueous medium. rsc.org For example, the bromination of 4-nitroaniline to produce 2,6-dibromo-4-nitroaniline has been successfully achieved in an aqueous acidic medium. rsc.orgresearchgate.net This approach not only minimizes the environmental impact associated with volatile organic compounds (VOCs) but can also simplify product isolation, often requiring just filtration and washing with water. rsc.org

Utilization of Bromide-Bromate Salts for In-Situ Bromine Generation

To circumvent the hazards associated with handling liquid bromine, methods utilizing in-situ generation of the brominating agent have been developed. ias.ac.inresearchgate.net A prominent example is the use of a mixture of bromide and bromate salts, such as sodium bromide (NaBr) and sodium bromate (NaBrO₃), in an acidic medium. rsc.orgresearchgate.net This combination generates bromine in the reaction mixture, allowing for immediate consumption and minimizing the risks of transportation and storage of elemental bromine. This method has been successfully applied to the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline in an aqueous environment, offering a safer and more environmentally friendly alternative. rsc.orgresearchgate.net

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

The choice of a synthetic route for this compound depends on a careful evaluation of several factors, including yield, purity, cost, safety, and environmental impact.

Synthetic Route Starting Material Key Reagents Reported Purity/Yield Advantages Disadvantages
Sequential Bromination & Nitration p-NitroanilineBromine, Hydrogen Peroxide, Sulfuric AcidHigh Purity (e.g., 99.32%) google.comgoogle.comHigh purity of the final product. google.comgoogle.comUse of hazardous liquid bromine and strong acids. google.comgoogle.com
Green Bromination 4-NitroanilineNaBr/NaBrO₃, Aqueous Acidic MediumHigh Yield and Purity rsc.orgresearchgate.netAvoids liquid bromine, uses aqueous medium, potential for filtrate recycling. rsc.orgresearchgate.netMay require careful control of stoichiometry and reaction conditions.
Acylation-Mediated Synthesis o-NitroanilineHBr, H₂O₂Can lead to mixtures of mono- and di-brominated products if not optimized. nih.govAllows for controlled bromination. mdpi.comnih.govAdds extra protection and deprotection steps, potentially lowering overall yield.

Ultimately, the optimal synthetic strategy will be a compromise between these factors. For large-scale industrial production, the green chemistry approach using bromide-bromate salts appears to be the most promising, offering a balance of high efficiency, safety, and environmental responsibility. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Studies of 4,6 Dibromo 2 Methyl 3 Nitroaniline

Electrophilic Aromatic Substitution Reactions on the Core Structure

The aromatic ring of 4,6-dibromo-2-methyl-3-nitroaniline is heavily substituted, which significantly impacts its susceptibility to further electrophilic aromatic substitution. The existing substituents, particularly the nitro group, are strongly deactivating, making the aromatic ring less susceptible to attack by electrophiles.

Further halogenation of this compound is challenging due to the deactivating effect of the nitro and bromo groups. scirp.orgmt.com However, under forcing conditions or with highly reactive halogenating agents, substitution might occur. The amino and methyl groups are ortho-, para-directing, while the nitro group is meta-directing. The positions open for substitution are sterically hindered.

Research on analogous compounds, such as the bromination of other deactivated aromatic compounds, suggests that a potent brominating agent in a strong acid medium would be required. scirp.org For instance, a mixture of bromine and nitric acid in concentrated sulfuric acid has been used for the bromination of strongly deactivated aromatic compounds. scirp.org The use of N-bromosuccinimide (NBS) in the presence of a catalyst is another common method for aromatic bromination. mt.comorganic-chemistry.org

Table 1: Potential Reagents for Further Halogenation

Reagent Condition Expected Outcome
Br₂/HNO₃ in H₂SO₄ Forcing conditions Potential for further bromination
N-Bromosuccinimide (NBS) With catalyst Possible regioselective bromination
Cl₂/Lewis Acid (e.g., AlCl₃) Harsh conditions Potential for chlorination

The introduction of an additional nitro group onto the already electron-deficient aromatic ring of this compound is a difficult transformation. The presence of a nitro group strongly deactivates the ring towards further electrophilic attack. scirp.orgyoutube.com Nitration, if it were to occur, would necessitate extremely harsh reaction conditions, such as the use of fuming nitric acid in concentrated sulfuric acid or oleum (B3057394) at elevated temperatures. scirp.org

Reactions Involving the Amino Group

The primary amino group in this compound is a key site for various chemical transformations, including diazotization, acylation, and alkylation.

The amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid or sulfuric acid. organic-chemistry.orgsci-hub.se This reaction converts the primary aromatic amine into a diazonium salt.

The diazotization of weakly basic amines, such as those containing electron-withdrawing groups, often requires strongly acidic media. sci-hub.seresearchgate.net The resulting aryl diazonium salt of this compound would be an important intermediate for various synthetic transformations. For instance, it could be used in Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN) onto the aromatic ring, or in azo coupling reactions to form azo dyes. organic-chemistry.org The stability of such diazonium salts can be low, and they are often used immediately in subsequent reactions. sci-hub.se

Table 2: Diazotization and Subsequent Reactions

Reagent(s) Transformation Product Type
NaNO₂, HCl/H₂SO₄ (0-5 °C) Diazotization Aryl diazonium salt
CuCl/HCl Sandmeyer Reaction Aryl chloride
CuBr/HBr Sandmeyer Reaction Aryl bromide
CuCN/KCN Sandmeyer Reaction Aryl nitrile
Phenol/Naphthol Azo Coupling Azo dye

The amino group of this compound can be acylated or alkylated. Acylation is often performed to protect the amino group or to introduce an amide functionality. libretexts.orgyoutube.com Common acylating agents include acid chlorides and acid anhydrides. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, acetylation with acetic anhydride (B1165640) can convert the amino group into an acetamido group. libretexts.orgyoutube.com This transformation can be useful to moderate the activating effect of the amino group in other reactions. pearson.comyoutube.com

Alkylation of the amino group is also possible but can be more challenging to control, often leading to a mixture of mono- and di-alkylated products. Various alkylating agents can be used, such as alkyl halides. The reactivity of the amino group towards alkylation would be influenced by the steric hindrance from the adjacent substituents.

Reactivity of the Bromine Substituents

The bromine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic substitution under normal conditions. libretexts.org Aryl halides are known to be resistant to such reactions. libretexts.orglibretexts.org However, the presence of the electron-withdrawing nitro group ortho and para to the bromine atoms can activate them towards nucleophilic aromatic substitution, although harsh conditions are typically required. libretexts.orgquora.com

More importantly, the bromine substituents can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination (with amines) could potentially be used to replace the bromine atoms with other functional groups. researchgate.net For example, a study on the Suzuki reaction of the structurally similar 2,6-dibromo-4-nitroaniline (B165464) with aryl boronic acids demonstrated high reactivity and afforded the corresponding biaryl products in high yields. researchgate.net This suggests that this compound could undergo similar transformations.

Table 3: Potential Cross-Coupling Reactions of Bromine Substituents

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Coupling Arylboronic acid Pd catalyst (e.g., Pd(OAc)₂) Biaryl compound
Buchwald-Hartwig Amination Amine Pd catalyst and ligand N-Aryl compound
Heck Reaction Alkene Pd catalyst Substituted alkene

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between organohalides and organoboron compounds. libretexts.org In the case of this compound, the two bromine atoms serve as reactive sites for such transformations. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar di-bromo aniline (B41778) derivatives provides insight into the expected outcomes. The presence of two bromine atoms offers the potential for mono- or di-arylation, depending on the reaction stoichiometry and conditions. The electronic and steric environment of each bromine atom can influence its relative reactivity.

Research on related compounds, such as 2,6-dibromo-4-nitroaniline, has shown successful application in the synthesis of more complex molecules. nih.gov For instance, it has been utilized as a precursor in the synthesis of disperse dyes and other functional organic materials. nih.gov The general conditions for such reactions typically involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene). nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Bromides

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water90Variable
4-bromochlorobenzenePhenylboronic acidPd(OAc)₂K₃PO₄Water10095
6-chloroindolePhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/Water6097

This table presents data for related compounds to illustrate typical reaction conditions, as specific data for this compound was not available in the reviewed literature.

Nucleophilic Aromatic Substitution Adjacent to Halogenated Centers

Nucleophilic aromatic substitution (SNA_r) is a key reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. The potent electron-withdrawing nature of the nitro group in this compound significantly activates the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group are particularly susceptible.

In this compound, the bromine atom at the 4-position is para to the nitro group, making it a prime site for nucleophilic displacement. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the bromine atom, forming a resonance-stabilized Meisenheimer complex. stackexchange.com Subsequent elimination of the bromide ion restores the aromaticity of the ring.

Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, the reaction of similar nitro-activated bromo-pyridines with amines has been studied, demonstrating the feasibility of such substitutions. clockss.org While specific experimental data for this compound is scarce, the principles of SNA_r suggest that it would readily react with strong nucleophiles at the C-4 position. The bromine at the 6-position, being meta to the nitro group, is expected to be significantly less reactive towards nucleophilic substitution.

Reductions and Oxidations of the Nitro Group and Aromatic Ring

Reduction of Nitro to Amino Groups (e.g., for Diamine Synthesis)

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a wide array of aromatic amines. In the case of this compound, this reduction leads to the formation of 4,6-dibromo-2-methylbenzene-1,3-diamine. This resulting diamine is a valuable building block for the synthesis of heterocyclic compounds and other complex molecules.

Several methods are available for the reduction of aromatic nitro groups, with the choice of reagent often depending on the presence of other functional groups. spcmc.ac.in For halogenated nitroaromatics, care must be taken to avoid hydrodehalogenation (the removal of halogen atoms).

Commonly employed methods include:

Metal-Acid Systems: A classic and often effective method involves the use of a metal, such as iron or tin(II) chloride, in an acidic medium like acetic acid or hydrochloric acid. acs.orgresearchgate.net Iron in acetic acid is a particularly mild and selective reagent for reducing nitro groups in the presence of halogens. acs.org

Catalytic Hydrogenation: This method utilizes hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. researchgate.netniscpr.res.in While highly efficient, catalytic hydrogenation can sometimes lead to the undesired removal of bromine atoms. researchgate.net Careful selection of the catalyst and reaction conditions is crucial to ensure selectivity. researchgate.net

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

ReagentTypical ConditionsAdvantagesPotential Drawbacks
Fe / Acetic AcidRefluxMild, selective for nitro group over halogensStoichiometric amounts of metal required
SnCl₂ / HClRoom Temp. or heatingEffective for a wide range of substratesCan be acidic, workup can be tedious
H₂ / Pd/C1-5 atm H₂, various solventsCatalytic, clean reactionCan cause hydrodehalogenation
H₂ / Raney Ni1-5 atm H₂, various solventsLess prone to dehalogenation than Pd/CPyrophoric nature of the catalyst

This table provides a general overview of common reduction methods. Specific yields for the reduction of this compound would require experimental validation.

The resulting 4,6-dibromo-2-methylbenzene-1,3-diamine can then be used in subsequent reactions. For example, the presence of two amino groups allows for the construction of fused heterocyclic systems, such as benzodiazepines or quinoxalines, through condensation reactions with appropriate dicarbonyl compounds.

Oxidation Stability of the Aromatic Ring

The aromatic ring of this compound is generally stable towards oxidation due to the presence of multiple deactivating groups. The electron-withdrawing nitro group and the two bromine atoms significantly reduce the electron density of the ring, making it less susceptible to electrophilic attack by oxidizing agents.

However, the amino and methyl groups are activating and can be potential sites of oxidation under harsh conditions. The amino group, in particular, can be sensitive to oxidation, potentially leading to the formation of nitroso, azoxy, or azo compounds, or even polymerization. To mitigate this, the amino group is often protected, for instance by acetylation to form an amide, before carrying out oxidation reactions on other parts of the molecule.

Studies on the oxidation of related polychlorinated and polybrominated compounds have shown that they are generally resistant to oxidative degradation. researchgate.net This high stability is a characteristic feature of polyhalogenated aromatic compounds. Therefore, it can be inferred that the aromatic core of this compound would exhibit considerable stability under typical oxidative conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Investigations (FTIR and Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides significant insights into the functional groups and molecular vibrations of 4,6-Dibromo-2-methyl-3-nitroaniline. While specific experimental data for this exact isomer is not extensively published, analysis of closely related compounds like 2,6-dibromo-4-nitroaniline (B165464) allows for a detailed interpretation of its expected vibrational modes. nih.govresearchgate.net

The vibrational spectrum of this compound is characterized by contributions from the aniline (B41778), nitro, and methyl groups, as well as the substituted benzene (B151609) ring.

The amino (NH₂) group typically exhibits symmetric and asymmetric stretching vibrations. In related aniline compounds, these bands are observed in the 3400-3500 cm⁻¹ region in FTIR spectra. The NH₂ scissoring motion is expected around 1600-1630 cm⁻¹. nih.gov

The nitro (NO₂) group is characterized by strong absorptions corresponding to its symmetric and asymmetric stretching modes. The asymmetric stretching vibration is typically found in the 1500-1570 cm⁻¹ range, while the symmetric stretch appears in the 1300-1370 cm⁻¹ region. nih.gov

The methyl (CH₃) group attached to the aromatic ring will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers.

The aromatic ring itself has several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, and C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

Table 1: Predicted Vibrational Assignments for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopic Technique
NH₂ Asymmetric Stretch~3450FTIR, Raman
NH₂ Symmetric Stretch~3350FTIR, Raman
Aromatic C-H Stretch~3100FTIR, Raman
CH₃ Asymmetric Stretch~2975FTIR, Raman
CH₃ Symmetric Stretch~2870FTIR, Raman
NH₂ Scissoring~1620FTIR
Aromatic C=C Stretch~1590, ~1470FTIR, Raman
NO₂ Asymmetric Stretch~1530FTIR
CH₃ Asymmetric Bend~1450FTIR
CH₃ Symmetric Bend~1380FTIR
NO₂ Symmetric Stretch~1350FTIR
C-N Stretch~1280FTIR, Raman
C-Br Stretch~600FTIR, Raman

Note: These are predicted values based on the analysis of similar compounds.

The presence of both a hydrogen-bond donor (NH₂) and a hydrogen-bond acceptor (NO₂) group in this compound suggests the potential for significant intermolecular and possibly intramolecular hydrogen bonding. These interactions can be studied through their effects on the vibrational frequencies of the involved groups.

Intermolecular hydrogen bonding would cause a broadening and a shift to lower frequencies of the NH₂ stretching bands. The extent of this shift can provide information about the strength of the hydrogen bonds. In solid-state spectra of similar compounds, these effects are often pronounced. nih.gov

Intramolecular hydrogen bonding could potentially occur between the amino group and the adjacent nitro group. However, the presence of the methyl group at the 2-position might introduce steric hindrance that influences the geometry and strength of such an interaction. The positions of the NH₂ and NO₂ stretching and bending vibrations would be sensitive to the presence and nature of these hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.

In the ¹H NMR spectrum, the two aromatic protons would appear as singlets due to the lack of adjacent protons for coupling. The proton at the 5-position, being flanked by two bromine atoms, would likely be the most deshielded. The chemical shift of the NH₂ protons can vary and the peak is often broad. The methyl protons would appear as a sharp singlet.

In the ¹³C NMR spectrum, six distinct signals for the aromatic carbons are expected, in addition to the signal for the methyl carbon. The carbons attached to the bromine atoms (C4 and C6) would be significantly influenced by the heavy atom effect. The carbon bearing the nitro group (C3) would be deshielded, while the carbon attached to the amino group (C1) would be shielded relative to benzene.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H5~7.8 - 8.2-
H (NH₂)~5.0 - 6.0 (broad)-
H (CH₃)~2.1 - 2.4-
C1-~145 - 150
C2-~120 - 125
C3-~148 - 152
C4-~110 - 115
C5-~130 - 135
C6-~112 - 117
CH₃-~15 - 20

Note: These are estimated chemical shift ranges based on analogous compounds. rsc.orgscribd.com

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR techniques are indispensable. youtube.comyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. In this case, since the aromatic protons are isolated, no cross-peaks would be expected between them, confirming their singlet nature. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated aromatic carbon (C5) and the methyl carbon (CH₃) by correlating their respective ¹H and ¹³C signals. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). For instance, correlations would be expected between the methyl protons and the carbons at positions C1, C2, and C3. The aromatic proton at C5 would show correlations to the carbons at C1, C3, and C4. These long-range correlations would definitively confirm the placement of all substituents on the aromatic ring. youtube.comyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the molecule. The nitro group and the aniline moiety are strong chromophores. uzh.chlibretexts.orglibretexts.org

The spectrum is likely to be dominated by π → π* transitions associated with the aromatic system and the nitro group. The presence of the amino group (an auxochrome) and the bromine atoms will cause a bathochromic (red) shift of these absorption bands compared to nitrobenzene. An n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen atom in the amino group, is also expected at a longer wavelength, though it is typically of lower intensity. uzh.chlibretexts.org

Table 3: Predicted Electronic Transitions for this compound

Transition Type Expected Wavelength Range (nm) Associated Functional Groups
π → π~250 - 300Aromatic Ring, NO₂ Group
π → π (Charge Transfer)~350 - 450Donor (NH₂) to Acceptor (NO₂)
n → π*~400 - 500NO₂ Group, NH₂ Group

Note: These are predicted wavelength ranges based on the electronic properties of the functional groups.

Chromophore Analysis and Substituent Effects on Absorption Maxima

The electronic absorption spectra of nitroaniline derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. researchgate.net The core structure responsible for absorbing light is known as a chromophore. youtube.com In substituted anilines, the benzene ring, along with its substituents, constitutes the chromophore. youtube.com The interaction of this chromophore with light can be modified by the presence of various functional groups, known as auxochromes, which can intensify or shift the absorption wavelength. youtube.com

The absorption spectrum of this compound is characterized by electronic transitions within the molecule. Generally, nitroanilines exhibit intense absorption bands due to intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group through the π-system of the benzene ring. core.ac.uk The presence of additional substituents, such as bromine atoms and a methyl group, further modulates the electronic properties and, consequently, the absorption maxima (λmax).

Table 1: Comparison of UV-Vis Absorption Maxima for Related Nitroaniline Derivatives

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₆Br₂N₂O₂), the molecular ion peak ([M]⁺) would be expected, and its isotopic pattern would be characteristic due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

The fragmentation of nitroaromatic compounds in mass spectrometry often involves characteristic losses. For nitroanilines, common fragmentation pathways include the loss of the nitro group (NO₂) or parts of it, as well as fragmentation of the aromatic ring. researchgate.netyoutube.com The presence of bromine atoms introduces additional fragmentation pathways, such as the loss of a bromine atom or HBr.

While a specific mass spectrum for this compound is not available in the provided results, analysis of similar compounds offers predictive insights. For instance, the mass spectrum of m-nitroaniline shows a molecular ion peak and various fragment ions. nist.gov Studies on nitazene (B13437292) analogs, which are also nitro-containing compounds, reveal characteristic fragmentation patterns under different ionization techniques. nih.gov The fragmentation of alkyl halides often involves halogen cleavage or alpha-cleavage. youtube.com In the case of ortho-nitroaniline, photodissociation studies have identified pathways including intramolecular hydrogen transfer and nitro-nitrite rearrangement. nih.gov

Based on the structure of this compound, the following fragmentation patterns can be anticipated:

Loss of NO₂: A common fragmentation for nitroaromatic compounds.

Loss of Br: Cleavage of a carbon-bromine bond.

Loss of CH₃: Cleavage of the methyl group.

Combined losses: Sequential losses of these groups.

Table 2: Predicted Key Fragmentation Peaks for this compound

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not detailed in the provided search results, data for the related compound, 2-methyl-3-nitroaniline (B147196), is available. nih.gov

A Schiff base derived from 2-methyl-3-nitroaniline was synthesized and its crystal structure determined. nih.goviucr.org The analysis revealed that the benzene and thiophene (B33073) rings were twisted relative to each other, and the molecules were linked by intermolecular C-H···O hydrogen bonds, forming chains. nih.goviucr.org Weak π-π stacking interactions also contributed to the crystal's stability. iucr.org

For this compound, it is expected that the bulky bromine atoms and the nitro group would significantly influence the molecular conformation and crystal packing. Intermolecular interactions, such as hydrogen bonds between the amino group of one molecule and the nitro group of another, are common in nitroaniline derivatives and play a crucial role in their crystal packing. rasayanjournal.co.in The presence of bromine atoms could also lead to halogen bonding, a type of non-covalent interaction that can influence the solid-state architecture.

The crystal structure of 2,6-Dibromo-4-nitroaniline has been reported, providing a close comparison. nih.govsigmaaldrich.com The analysis of such structures helps in understanding how the substituents direct the packing of molecules in the solid state, which in turn affects the material's physical properties.

Table 3: Crystallographic Data for a Related Compound (Schiff base of 2-methyl-3-nitroaniline)

Compound Names Mentioned

Table 4: List of Chemical Compounds

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method in quantum chemistry for predicting the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular parameters for compounds like 4,6-Dibromo-2-methyl-3-nitroaniline.

Geometry Optimization and Conformational Analysis

The first step in a typical DFT study involves the optimization of the molecular geometry to find the lowest energy structure. For this compound, this process would determine the most stable arrangement of its atoms, including the planarity of the benzene (B151609) ring and the orientations of the amino, nitro, and methyl groups. Conformational analysis would further explore the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. The steric hindrance between the bulky bromine atoms and the adjacent methyl and nitro groups, as well as the electronic interactions between the electron-donating amino and methyl groups and the electron-withdrawing nitro group, are expected to significantly influence the final geometry. The planarity of the amino and nitro groups with respect to the benzene ring is a key factor, as it affects the extent of π-conjugation within the molecule.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Once the optimized geometry is obtained, DFT calculations can be employed to predict various spectroscopic parameters. The calculation of vibrational frequencies provides a theoretical infrared and Raman spectrum. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the symmetric and asymmetric stretching of the nitro group, and various C-H and C-Br stretching and bending modes.

Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), theoretical chemical shifts can be obtained. These predictions are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of the compound. The predicted chemical shifts for the aromatic protons and carbons would be particularly sensitive to the electronic effects of the bromo, methyl, and nitro substituents.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. The MEP map for this compound would visualize the regions of positive and negative electrostatic potential. The area around the nitro group is expected to show a strong negative potential due to the high electronegativity of the oxygen atoms, indicating a region susceptible to electrophilic attack. Conversely, the region around the amino group would likely exhibit a more positive potential. This analysis of charge distribution, often quantified through methods like Mulliken or Natural Bond Orbital (NBO) population analysis, provides insights into the molecule's dipole moment and its potential for intermolecular interactions.

Molecular Dynamics Simulations

While DFT calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time, considering temperature and the presence of other molecules.

Intermolecular Interactions in Condensed Phases

To understand the properties of this compound in a solid or liquid state, MD simulations of the condensed phase are necessary. These simulations model a collection of molecules, allowing for the study of intermolecular interactions such as hydrogen bonding and van der Waals forces. For this compound, the potential for hydrogen bonding between the amino group of one molecule and the nitro group of another would be a primary focus. The strength and nature of these interactions would dictate the packing of the molecules in a crystal lattice and influence physical properties like melting point and solubility. The simulations would reveal the preferred modes of interaction and the resulting local structure in the condensed phase.

Quantum Chemical Descriptors and Reactivity Indices

Fukui Functions and Electrophilic/Nucleophilic Attack Predictions

Fukui functions are essential tools in computational chemistry for predicting the local reactivity of a molecule. They help identify which atomic sites are most susceptible to electrophilic or nucleophilic attack by analyzing the change in electron density as an electron is added or removed. For instance, regions with a high value for the Fukui function f-(r ) are more prone to electrophilic attack, while those with a high f+(r ) value are more susceptible to nucleophilic attack.

Despite the utility of this method, specific studies detailing the calculation and analysis of Fukui functions for this compound have not been identified. Consequently, predictions of the most probable sites for electrophilic and nucleophilic attack on this molecule, based on this method, cannot be provided at this time.

Hardness, Softness, and Electrophilicity Indices

As with other computational data for this compound, specific published values for its hardness, softness, and electrophilicity index are not available. Therefore, a quantitative assessment of its global reactivity based on these indices cannot be presented.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed information about the energetic and structural changes that occur during a chemical transformation.

Transition State Analysis for Key Synthetic Transformations

The synthesis of substituted anilines often involves complex reaction pathways. Transition state analysis is a computational method used to identify the high-energy structures (transition states) that connect reactants to products. By calculating the energy of these transition states, chemists can determine the activation energy of a reaction, providing crucial information about its feasibility and rate.

A review of the available literature indicates that no specific computational studies on the transition state analysis for the synthesis of this compound have been published. Such studies would be valuable for optimizing synthetic routes and understanding the underlying mechanistic details.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the reaction pathway by treating it as a continuous medium with a specific dielectric constant. These calculations can help in understanding how the solvent stabilizes or destabilizes reactants, products, and transition states.

Specific computational investigations into the solvent effects on the reaction pathways leading to or involving this compound are not documented in the scientific literature. Therefore, a detailed discussion on how different solvents might impact the synthesis or reactivity of this compound from a computational standpoint is not possible.

Environmental and Sustainable Synthesis Considerations

Development of Eco-Friendly Synthetic Routes

The conventional synthesis of 4,6-Dibromo-2-methyl-3-nitroaniline likely proceeds through a multi-step pathway starting from 2-methylaniline (o-toluidine). This process typically involves the protection of the amine group, followed by sequential nitration and bromination, and concluding with deprotection. Each of these steps presents opportunities for green chemistry innovations to mitigate environmental concerns.

Traditional Synthesis Pathway:

Protection: The highly reactive amino group of 2-methylaniline is protected, often through acetylation with acetic anhydride (B1165640), to prevent oxidation during nitration and to control the regioselectivity of subsequent electrophilic substitutions. allen.inbyjus.com

Nitration: The resulting N-acetyl-2-methylaniline is nitrated using a classic mixture of concentrated nitric acid and sulfuric acid (H₂SO₄/HNO₃). This step is effective but generates large volumes of acidic waste. byjus.combyjus.com

Bromination: The intermediate is then brominated, typically using elemental bromine (Br₂) in a solvent like acetic acid. This reaction introduces the two bromine atoms at the 4 and 6 positions.

Deprotection: The final step involves the hydrolysis of the acetyl group, usually under acidic or basic conditions, to yield the target molecule, this compound. youtube.com

Eco-Friendly Alternatives:

Greener Nitration: The use of strong acids in nitration is a major source of waste. Alternative nitrating systems are being explored, such as solid acid catalysts (e.g., zeolites, clays) that can be easily recovered and reused, reducing corrosive waste streams. Other approaches involve using milder nitrating agents like dinitrogen pentoxide (N₂O₅) in greener solvents or employing non-acidic nitrating agents to avoid harsh conditions. dtic.mil

Alternative Bromination Reagents: Elemental bromine is highly corrosive and toxic. Safer and more efficient brominating agents include N-bromosuccinimide (NBS), which offers better selectivity and handling. nih.gov Another promising green approach is the use of an in-situ generated bromine source, such as the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂), which produces water as the only byproduct. nih.gov

Catalytic and One-Pot Syntheses: The use of recyclable catalysts, such as certain metal-organic frameworks or supported catalysts, can significantly reduce waste and improve the sustainability of both nitration and bromination steps. acs.orgacs.org Furthermore, designing one-pot synthesis protocols, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can drastically reduce solvent usage, energy consumption, and waste generation. acs.orgfrontiersin.org For instance, a streamlined process could involve a catalyzed nitration followed by direct bromination in the same reaction vessel.

Atom Economy and E-Factor Analysis for Production Processes

To quantify the environmental footprint of a chemical process, metrics like Atom Economy and the Environmental Factor (E-Factor) are employed. These tools are crucial for comparing the efficiency of traditional versus green synthetic routes.

Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. The theoretical calculation for the plausible multi-step synthesis of this compound highlights the inherent wastefulness of certain reaction types.

Interactive Table: Hypothetical Atom Economy Calculation

The following table presents a hypothetical calculation for the atom economy of a plausible synthesis route for this compound.

StepReactionReactants ( g/mol )Product ( g/mol )Atom Economy (%)
1. Acetylation C₇H₉N + (CH₃CO)₂O → C₉H₁₁NO + CH₃COOH107.15 + 102.09149.1973.1%
2. Nitration C₉H₁₁NO + HNO₃ → C₉H₁₀N₂O₃ + H₂O149.19 + 63.01194.1982.2%
3. Bromination C₉H₁₀N₂O₃ + 2Br₂ → C₉H₈Br₂N₂O₃ + 2HBr194.19 + 319.6352.0068.5%
4. Hydrolysis C₉H₈Br₂N₂O₃ + H₂O → C₇H₆Br₂N₂O₂ + CH₃COOH352.00 + 18.02309.9583.7%
Overall C₇H₉N + (CH₃CO)₂O + HNO₃ + 2Br₂ → C₇H₆Br₂N₂O₂ + 2HBr + 2CH₃COOH + H₂O 591.85 309.95 52.4%

E-Factor (Environmental Factor) provides a more holistic view by considering all waste generated, including solvent losses, reagent byproducts, and process aids. It is defined as the total mass of waste divided by the mass of the product. An ideal E-factor is 0.

Interactive Table: Illustrative E-Factor Analysis

This table illustrates a hypothetical E-Factor for a conventional vs. a greener synthesis route, assuming typical yields and solvent usage.

ParameterConventional RouteGreener Route
Starting Material (o-toluidine) 107 kg (1 kmol)107 kg (1 kmol)
Product Yield (this compound) ~186 kg (60% overall yield)~248 kg (80% overall yield)
Waste Generated
Reagent Byproducts~246 kg~50 kg (e.g., from H₂O₂/HBr)
Spent Acids/Bases~1000 kg~50 kg (with catalyst recycling)
Solvent Losses~1500 kg~300 kg (solvent recycling/greener solvents)
Total Waste ~2746 kg~400 kg
E-Factor (Waste/Product) ~14.8 ~1.6

This analysis clearly demonstrates that adopting greener methodologies can lead to a dramatic reduction in the E-Factor, signifying a more sustainable process.

Solvent Selection and Waste Minimization Strategies

Solvent use is a major contributor to the environmental impact of chemical manufacturing. Traditional syntheses often rely on volatile organic compounds (VOCs) or large quantities of acids that also act as the solvent medium.

Green Solvent Strategies:

Water as a Solvent: Whenever possible, performing reactions in aqueous media is highly desirable. Recent advancements have shown that some reactions involving aniline (B41778) derivatives can be effectively carried out in water, sometimes with the aid of catalysts like Brønsted acidic ionic liquids. acs.org

Ionic Liquids (ILs) and Supercritical Fluids: Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them recyclable and less hazardous than VOCs. Supercritical fluids, such as CO₂, can also serve as reaction media that are easily removed and recycled.

Solvent-Free Reactions: In some cases, reactions can be performed under solvent-free conditions, for example, by microwave irradiation, which can also accelerate reaction rates and improve yields. frontiersin.org

Waste Minimization: A comprehensive waste minimization strategy is essential for sustainable production. Key elements include:

Catalyst Recycling: Employing heterogeneous or phase-separable homogeneous catalysts allows for their recovery and reuse over multiple cycles, which is both economically and environmentally beneficial. acs.org

Waste Stream Treatment: Acidic and basic waste streams from nitration and hydrolysis must be neutralized before disposal. Exploring methods to recover and reconcentrate acids can further reduce the environmental load.

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time can maximize product yield and selectivity, thereby minimizing the formation of impurities and byproducts that constitute waste.

Solvent Recovery: Implementing distillation and other separation technologies to recover and purify solvents for reuse is a cornerstone of sustainable chemical manufacturing.

By integrating these principles, the synthesis of this compound can be shifted towards a more sustainable and environmentally responsible paradigm, aligning with the global push for green chemistry in the industrial sector. acs.org

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future of synthesizing 4,6-Dibromo-2-methyl-3-nitroaniline lies in the development of more efficient and selective methods. Current synthetic approaches for related compounds, such as 2,6-dibromo-4-nitroaniline (B165464), often involve multi-step processes with the use of harsh reagents. rsc.org Future research could focus on greener and more atom-economical synthetic routes.

One promising avenue is the exploration of catalytic C-H activation and functionalization. This would allow for the direct and regioselective introduction of bromo and nitro groups onto a 2-methylaniline scaffold, potentially reducing the number of synthetic steps and the generation of waste. Furthermore, investigating alternative brominating and nitrating agents that are less hazardous and more selective will be crucial. The development of continuous flow processes for the synthesis could also offer significant advantages in terms of safety, scalability, and product consistency.

Design and Synthesis of New Derivatives with Tunable Electronic Properties

The inherent electronic properties of this compound, arising from the interplay of its electron-donating amino and methyl groups and electron-withdrawing nitro and bromo groups, make it an excellent starting point for designing novel functional molecules. Future research should systematically explore the synthesis of a library of derivatives to fine-tune these electronic properties.

Key modifications could include:

Alkylation or arylation of the amino group: Introducing different alkyl or aryl substituents on the nitrogen atom can modulate the electron-donating strength and steric hindrance, thereby influencing the molecule's electronic and photophysical properties.

Substitution of the bromine atoms: Replacing the bromine atoms with other halogens (e.g., chlorine, iodine) or other functional groups via cross-coupling reactions could lead to derivatives with tailored electronic band gaps and reactivity.

Modification of the methyl group: Functionalization of the methyl group could introduce new reactive sites or alter the solubility and processing characteristics of the resulting materials.

The systematic study of these derivatives will provide valuable structure-property relationships, guiding the design of molecules for specific applications.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties

To accelerate the discovery and design of new derivatives and synthetic pathways, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Future computational studies should focus on:

Predicting reaction mechanisms and regioselectivity: Modeling potential synthetic routes can help in optimizing reaction conditions and predicting the most likely outcomes, thus saving experimental time and resources.

Calculating electronic and optical properties: DFT calculations can predict key parameters such as HOMO-LUMO energy levels, absorption and emission spectra, and nonlinear optical properties, which are crucial for assessing the potential of new derivatives in electronic and photonic applications.

Simulating intermolecular interactions: Understanding how these molecules pack in the solid state is vital for predicting the properties of bulk materials. Computational models can simulate crystal packing and predict properties like charge mobility.

By combining theoretical predictions with experimental validation, a more rational and efficient approach to materials discovery can be achieved.

Integration of this compound into Advanced Organic Material Development (excluding clinical applications)

The unique electronic and structural features of this compound make it a promising building block for a new generation of advanced organic materials. Its inherent polarity and potential for forming intermolecular interactions, such as hydrogen bonding, could be exploited in the design of materials with interesting self-assembly properties.

Potential areas for integration include:

Organic electronics: Derivatives of this compound could be investigated as components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The tunable electronic properties would be key to optimizing their performance in these devices.

Nonlinear optical (NLO) materials: The push-pull electronic nature of the molecule suggests that its derivatives could exhibit significant NLO properties, making them candidates for applications in optical communications and data storage.

Sensors: The amino and nitro groups can act as binding sites for various analytes. By incorporating this molecule into larger polymeric or supramolecular structures, it may be possible to develop chemosensors for the detection of specific ions or molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,6-Dibromo-2-methyl-3-nitroaniline, and how can regioselectivity be controlled?

  • Methodology :

  • Start with 2-methylaniline as the precursor. Perform bromination using bromine (Br₂) in acetic acid at 0–5°C to introduce bromine atoms at the 4 and 6 positions, leveraging steric and electronic effects of the methyl group .
  • Nitrate the intermediate (4,6-dibromo-2-methylaniline) with a nitrating mixture (HNO₃/H₂SO₄) at 0°C to introduce the nitro group at the 3-position. Monitor reaction progress via TLC .
  • Regioselectivity : Use directing groups (e.g., methyl) and controlled temperature to avoid over-bromination or para-substitution .

Q. How can the purity and structural identity of this compound be validated?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against a deuterated nitroaniline standard (e.g., 4-nitroaniline-d₄) .
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra. Key peaks:
  • Methyl group (δ ~2.3 ppm, singlet).
  • Aromatic protons (δ ~7.5–8.5 ppm, split due to bromine and nitro groups) .
  • Melting Point : Compare observed mp (e.g., ~180–185°C) with literature values .

Q. What are the stability considerations for storing and handling this compound?

  • Methodology :

  • Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation .
  • Avoid contact with reducing agents (e.g., NaBH₄) due to the nitro group’s reactivity. Conduct stability tests via accelerated aging (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology :

  • Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1).
  • Use OLEX2 software for structure refinement. Key steps:
  • Import diffraction data (CIF file).
  • Apply SHELXT for initial solution and SHELXL for refinement.
  • Validate bond angles/distances against similar dibromo-nitroaniline derivatives .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be analyzed and resolved?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC) to assign coupling patterns. For example, vicinal 3J^3J-coupling between H-5 and H-6 protons may explain splitting .
  • Cross-validate with DFT calculations (Gaussian 16) to simulate spectra and identify discrepancies caused by dynamic effects (e.g., rotational barriers) .

Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling)?

  • Methodology :

  • Use protecting groups (e.g., acetyl on the amine) to direct cross-coupling to the 4- or 6-bromo positions.
  • Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to favor mono-substitution .

Q. How can mechanistic pathways for nitro group reduction be elucidated?

  • Methodology :

  • Perform controlled reductions (e.g., H₂/Pd-C vs. Sn/HCl) and analyze intermediates via GC-MS .
  • Monitor kinetics using in situ IR to detect nitro → amine conversion (disappearance of NO₂ stretch at ~1520 cm⁻¹) .

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